![molecular formula C23H21NO5 B4110258 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)propanamide](/img/structure/B4110258.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)propanamide
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)propanamide, commonly known as MDBF, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MDBF is a synthetic compound that belongs to the class of amides and has been found to exhibit significant biological activity. In
Mechanism of Action
The mechanism of action of MDBF is not fully understood, but it has been proposed to act through various pathways. MDBF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, MDBF has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
MDBF has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, MDBF has been shown to inhibit the migration and invasion of cancer cells, as well as induce cell death through apoptosis.
Advantages and Limitations for Lab Experiments
MDBF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been found to exhibit significant biological activity at low concentrations, making it a cost-effective option for research. However, there are also some limitations to using MDBF in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different pathways and cell types. Additionally, the toxicity and safety of MDBF have not been fully evaluated, and further studies are needed to determine its potential side effects.
Future Directions
MDBF has several potential future directions for research. It has been found to exhibit promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, more studies are needed to elucidate its mechanism of action and effects on different pathways and cell types. MDBF also has potential applications in the treatment of neurodegenerative diseases, and further research is needed to determine its neuroprotective effects. Overall, MDBF is a promising compound that has the potential to be developed into new drugs and therapies for various diseases.
Scientific Research Applications
MDBF has been extensively studied for its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs and therapies. MDBF has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-14(28-16-10-8-15(26-2)9-11-16)23(25)24-19-13-21-18(12-22(19)27-3)17-6-4-5-7-20(17)29-21/h4-14H,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWKNTKWSKIZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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